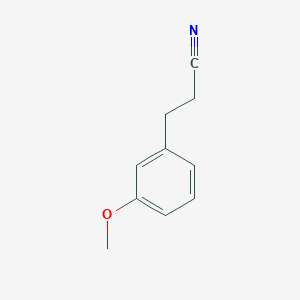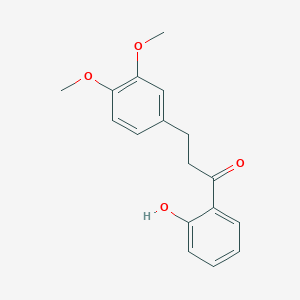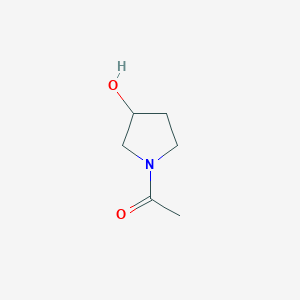
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Descripción general
Descripción
1-(3-Hydroxypyrrolidin-1-yl)ethanone, also known as 1-acetyl-3-pyrrolidinol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3-Hydroxypyrrolidin-1-yl)ethanone is 1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
1-(3-Hydroxypyrrolidin-1-yl)ethanone is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 286.4±33.0 °C at 760 mmHg, and a flash point of 127.0±25.4 °C .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- A study detailed the synthesis of novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, starting from similar compounds (Liu et al., 2012).
Spectroscopic Characterization and Biological Applications
- Another research focused on the synthesis, spectroscopic characterization, and biological applications of a compound closely related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone. The study also explored its potential in cytotoxicity and molecular docking studies (Govindhan et al., 2017).
Fungicidal Activity
- The synthesis of derivatives with potential fungicidal activity was explored, using starting materials closely related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone (Sherekar et al., 2022).
Biochemical Applications
- A study investigated the biochemical applications, particularly in the context of sulfhydryl-specific reactions, indicating potential uses in biological systems and cell studies (Fang et al., 2019).
Antibacterial Properties
- Research on the antibacterial properties of compounds structurally similar to 1-(3-Hydroxypyrrolidin-1-yl)ethanone was conducted, highlighting their application in the pharmaceutical industry and drug research (Wanjari, 2020).
Anticancer Potential
- Another study explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, emphasizing the role of the hydroxyl group in anticancer activity (Haridevamuthu et al., 2023).
Corrosion Inhibition
- A study examined the use of a compound structurally related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone as a corrosion inhibitor, highlighting its effectiveness in protecting mild steel in corrosive environments (Jawad et al., 2020).
Eco-Compatible Synthesis
- The eco-compatible synthesis of novel 3-hydroxyflavones using a compound related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone was reported, demonstrating the potential for environmentally friendly chemical processes (Sajjadi-Ghotbabadi et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338). If experiencing respiratory symptoms, seek medical attention (P310) .
Propiedades
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436594 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypyrrolidin-1-yl)ethanone | |
CAS RN |
23123-19-5 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
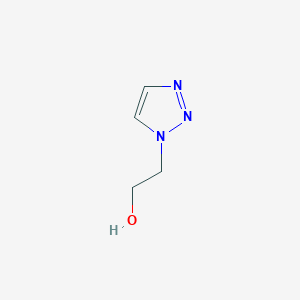

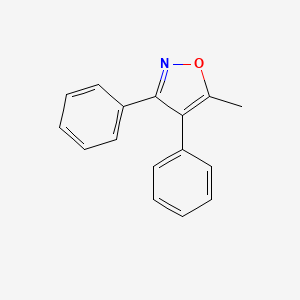
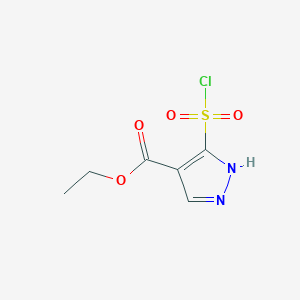

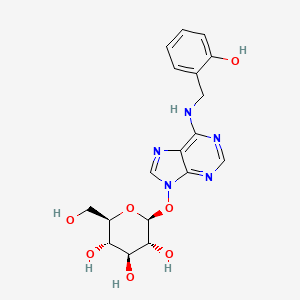


![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
